4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide
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Overview
Description
4-((Methylamino)methyl)-N-(4-nitro-[1,1’-biphenyl]-3-yl) Benzamide is a complex organic compound with a unique structure that includes a benzamide core, a nitro-substituted biphenyl group, and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Methylamino)methyl)-N-(4-nitro-[1,1’-biphenyl]-3-yl) Benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
Major products formed from these reactions include amino-substituted derivatives, reduced biphenyl compounds, and various substituted benzamides.
Scientific Research Applications
4-((Methylamino)methyl)-N-(4-nitro-[1,1’-biphenyl]-3-yl) Benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Methylamino)methyl)-N-(4-nitro-[1,1’-biphenyl]-3-yl) Benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzamide core can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted biphenyl derivatives and benzamide compounds with different substituents.
Uniqueness
The uniqueness of 4-((Methylamino)methyl)-N-(4-nitro-[1,1’-biphenyl]-3-yl) Benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(methylaminomethyl)-N-(2-nitro-5-phenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-22-14-15-7-9-17(10-8-15)21(25)23-19-13-18(11-12-20(19)24(26)27)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,23,25) |
InChI Key |
VWTCRZKPHCOHGB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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